molecular formula C8H14N2O B1445717 1-(Dimethyl-1,2-oxazol-4-yl)propan-1-amine CAS No. 1423031-51-9

1-(Dimethyl-1,2-oxazol-4-yl)propan-1-amine

Cat. No. B1445717
M. Wt: 154.21 g/mol
InChI Key: YFFYOGPQXYFJPB-UHFFFAOYSA-N
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Description

“1-(Dimethyl-1,2-oxazol-4-yl)propan-1-amine” is an organic compound that belongs to the class of oxazoles. It has a molecular weight of 154.21 .


Molecular Structure Analysis

The InChI code for “1-(Dimethyl-1,2-oxazol-4-yl)propan-1-amine” is 1S/C8H14N2O/c1-4-7(9)8-5(2)10-11-6(8)3/h7H,4,9H2,1-3H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“1-(Dimethyl-1,2-oxazol-4-yl)propan-1-amine” is a liquid at room temperature . .

Scientific Research Applications

Chiral Auxiliary Applications

1-(Dimethyl-1,2-oxazol-4-yl)propan-1-amine and its derivatives are used as chiral auxiliaries. For example, cis-2-amino-3,3-dimethyl-1-indanol, a chiral amino alcohol, is converted into an enantiomerically pure phosphorus-containing oxazoline, demonstrating its efficiency as a ligand in palladium-catalyzed enantioselective allylic amination reactions. This highlights its role in synthesizing amines with excellent enantioselectivity (Sudo & Saigo, 1997).

Polymer Modification

In the field of polymer chemistry, 1-(Dimethyl-1,2-oxazol-4-yl)propan-1-amine derivatives are used for functional modification of polymers. For instance, radiation-induced poly vinyl alcohol/acrylic acid hydrogels are modified with various amines, including 1-(Dimethyl-1,2-oxazol-4-yl)propan-1-amine derivatives, to form amine-treated polymers. These modifications enhance the thermal stability and biological activity of the polymers, making them suitable for medical applications (Aly & El-Mohdy, 2015).

Synthesis of Heterocyclic Compounds

This compound is instrumental in the synthesis of various heterocyclic compounds. For example, methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids and their derivatives are synthesized using 1-(Dimethyl-1,2-oxazol-4-yl)propan-1-amine. These compounds have applications in further transformations, such as introducing residues of highly basic aliphatic amines into oxazole, enhancing the diversity of chemical structures available for pharmaceutical and material sciences (Prokopenko et al., 2010).

Generation of Structurally Diverse Libraries

The compound is used for generating structurally diverse libraries of compounds. For instance, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related compound, is utilized in alkylation and ring closure reactions. This process leads to the creation of a wide range of compounds including dithiocarbamates, thioethers, and various heterocyclic compounds, demonstrating the compound's versatility in synthetic chemistry (Roman, 2013).

Facile Synthesis of Flexible Ligands

It is also used in the facile synthesis of flexible ligands. For example, reactions with 1,3-dibromopropane, bis(2-chloroethyl) ether, or bis(2-chloroethyl)amine hydrochloride in a superbasic medium lead to the creation of flexible ligands like 1,3-bis(pyrazol-1-yl)propanes. Such ligands have potential applications in coordination chemistry and catalysis (Potapov et al., 2007).

Structural Studies

1-(Dimethyl-1,2-oxazol-4-yl)propan-1-amine derivatives are subjects of structural studies, aiding in understanding the molecular structure and reactivity of various compounds. For example, X-ray structural data and computational studies of aminothiazole derivatives have been conducted to analyze their structural features, which is critical for understanding their reactivity and potential applications in various fields (Nycz et al., 2011).

Safety And Hazards

The compound is classified as dangerous with hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-4-7(9)8-5(2)10-11-6(8)3/h7H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFYOGPQXYFJPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(ON=C1C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501253766
Record name 4-Isoxazolemethanamine, α-ethyl-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501253766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Dimethyl-1,2-oxazol-4-yl)propan-1-amine

CAS RN

1423031-51-9
Record name 4-Isoxazolemethanamine, α-ethyl-3,5-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423031-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isoxazolemethanamine, α-ethyl-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501253766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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